Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
145497-68-3
VCID:
VC21093314
InChI:
InChI=1S/C34H38N4O10S2/c1-33(2)25(31(45)47-5)37-27(43)23(29(37)49-33)35-21(41)13-15-7-9-19(39)17(11-15)18-12-16(8-10-20(18)40)14-22(42)36-24-28(44)38-26(32(46)48-6)34(3,4)50-30(24)38/h7-12,23-26,29-30,39-40H,13-14H2,1-6H3,(H,35,41)(H,36,42)
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C
Molecular Formula:
C34H38N4O10S2
Molecular Weight:
726.8 g/mol
Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.: 145497-68-3
Cat. No.: VC21093314
Molecular Formula: C34H38N4O10S2
Molecular Weight: 726.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145497-68-3 |
|---|---|
| Molecular Formula | C34H38N4O10S2 |
| Molecular Weight | 726.8 g/mol |
| IUPAC Name | methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C34H38N4O10S2/c1-33(2)25(31(45)47-5)37-27(43)23(29(37)49-33)35-21(41)13-15-7-9-19(39)17(11-15)18-12-16(8-10-20(18)40)14-22(42)36-24-28(44)38-26(32(46)48-6)34(3,4)50-30(24)38/h7-12,23-26,29-30,39-40H,13-14H2,1-6H3,(H,35,41)(H,36,42) |
| Standard InChI Key | IQZAVEYGRUPQEF-UHFFFAOYSA-N |
| SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC(=C(C=C3)O)C4=C(C=CC(=C4)CC(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)OC)O)C(=O)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator